molecular formula C10H11ClFN B13043796 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13043796
M. Wt: 199.65 g/mol
InChI Key: OPCAPLPULMBNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to the naphthalene ring, which is partially hydrogenated. The amine group at the 1-position of the naphthalene ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5-chloro-6-fluoro-1-nitronaphthalene using a palladium catalyst under high pressure and temperature conditions. The nitro group is reduced to an amine group, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the catalyst, temperature, and pressure. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be further reduced to remove the chlorine or fluorine atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Chloro-6-fluoro-1-naphthalenamine

Uniqueness

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the naphthalene ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2

InChI Key

OPCAPLPULMBNLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)Cl)N

Origin of Product

United States

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